molecular formula C23H22N2O6S B11214631 2-(3,4-dimethoxyphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

2-(3,4-dimethoxyphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11214631
M. Wt: 454.5 g/mol
InChI Key: GURVDPDLEWTMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: benzothiadiazine dioxide , is a heterocyclic compound with a complex structure. Let’s break it down:

    Core Structure: The compound contains a scaffold, which consists of a seven-membered ring containing sulfur and nitrogen atoms.

    Substituents: It has two methoxy (OCH₃) groups on the phenyl ring at positions 3 and 4, and a benzyl (C₆H₅CH₂) group at position 4.

Preparation Methods

Synthetic Routes:

    Condensation Reaction: One common synthetic route involves the condensation of with in the presence of an acid catalyst. This forms the core benzothiadiazine ring.

    Oxidation: The resulting intermediate undergoes oxidation to form the 1,1-dioxide functionality.

Industrial Production:

  • Industrial-scale production typically involves multistep synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

    Oxidation: The 1,1-dioxide moiety makes the compound susceptible to reduction reactions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like and are used in the synthesis.

    Major Products: The final compound itself is the major product.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.

    Biological Studies: It may interact with specific receptors or enzymes.

    Materials Science: Its unique structure could find applications in materials design.

Mechanism of Action

    Targets: It likely interacts with cellular proteins or enzymes.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its benzothiadiazine scaffold sets it apart.

    Similar Compounds: Other benzothiadiazine derivatives include and .

Remember, this compound’s potential lies in its diverse applications across various scientific fields

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C23H22N2O6S/c1-29-18-8-6-7-16(13-18)15-24-19-9-4-5-10-22(19)32(27,28)25(23(24)26)17-11-12-20(30-2)21(14-17)31-3/h4-14H,15H2,1-3H3

InChI Key

GURVDPDLEWTMIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.